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Compound of Interest

Compound Name: (3,5-Diphenylphenyl)boronic acid

Cat. No.: B145475

(3,5-Diphenylphenyl)boronic acid, a biaryl boronic acid derivative, is a versatile building
block in organic synthesis, particularly in the construction of complex molecular architectures
relevant to drug discovery and materials science. Its utility primarily stems from its application
in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling
the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This
technical guide provides a comprehensive overview of the properties, structure, and synthesis
of (3,5-Diphenylphenyl)boronic acid, along with insights into its potential biological activities.

Core Properties and Structure

(3,5-Diphenylphenyl)boronic acid is a white to off-white crystalline powder. Its chemical
structure consists of a central phenyl ring substituted with two additional phenyl groups at the 3
and 5 positions, and a boronic acid moiety.

Table 1: Physicochemical Properties of (3,5-Diphenylphenyl)boronic acid
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Property Value Source

Chemical Formula C1sH15BO2 --INVALID-LINK--

Molecular Weight 274.12 g/mol --INVALID-LINK--

Melting Point 244-248 °C Commercial Supplier Data
Slightly soluble in water;

Solubility Soluble in organic solvents like ~ Commercial Supplier Data
ethanol and DMSO.
White to off-white crystalline ] )

Appearance Commercial Supplier Data
powder

CAS Number 128388-54-5 --INVALID-LINK--

Table 2: Spectroscopic Data of (3,5-Diphenylphenyl)boronic acid
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Spectrum Key Characteristics

Specific experimental data for (3,5-
Diphenylphenyl)boronic acid is not readily
available in the searched literature. However, for

1H NMR analogous arylboronic acids, proton signals for
the aromatic rings typically appear in the range
of & 7.0-8.5 ppm. The B(OH)2 protons usually

present as a broad singlet.

Specific experimental data for (3,5-
Diphenylphenyl)boronic acid is not readily
available. For related arylboronic acids,
aromatic carbon signals are observed between
13C NMR
0 120-150 ppm. The carbon atom attached to
the boron atom (ipso-carbon) often shows a
broad signal due to quadrupolar relaxation of

the boron nucleus.

Specific experimental data for (3,5-
Diphenylphenyl)boronic acid is not readily
available. Phenylboronic acids generally exhibit
a strong and broad O-H stretching band around
'R (Infrared) 3300 cm™1, characteristic B-O stretching
vibrations around 1350 cm~t, and C-H
stretching and bending vibrations for the

aromatic rings.

Experimental Protocols
Representative Synthesis via Suzuki-Miyaura Coupling

While a specific, detailed protocol for the synthesis of (3,5-Diphenylphenyl)boronic acid was
not found in the surveyed literature, a common and effective method for its preparation would
be a double Suzuki-Miyaura cross-coupling reaction. The following is a representative
experimental protocol based on general procedures for similar transformations.

Reaction Scheme:
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Materials:

e 1,3,5-Tribromobenzene

e Phenylboronic acid

o Palladium catalyst (e.g., Pd(PPhs)4, PdClz(dppf))
e Base (e.g., K2COs, Cs2CO03)

e Solvent (e.g., Toluene/Water, Dioxane/Water)
 Inert gas (Nitrogen or Argon)

Procedure:

To a flame-dried Schlenk flask, add 1,3,5-tribromobenzene (1.0 eq), phenylboronic acid (2.2
eq), a palladium catalyst (e.g., 0.05 eq of Pd(PPhs)4), and a base (e.g., 3.0 eq of K2CO:3).

» Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
o Add a degassed solvent mixture (e.g., toluene and water in a 4:1 ratio).

o Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring
the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass
spectrometry (GC-MS).

e Upon completion, cool the reaction mixture to room temperature.
o Add water and extract the product with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazSOa),
and concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford (3,5-
Diphenylphenyl)boronic acid.
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A representative workflow for the synthesis of (3,5-Diphenylphenyl)boronic acid.

Biological Activity and Signaling Pathways

Phenylboronic acids have garnered significant interest in drug development due to their diverse
biological activities. Notably, they are known to act as inhibitors of various enzymes and have
been investigated for their anticancer properties. While specific studies on the biological activity
of (3,5-Diphenylphenyl)boronic acid are limited, the broader class of phenylboronic acids has
been shown to inhibit the Rho GTPase signaling pathway. This pathway is a critical regulator of
the actin cytoskeleton and is frequently dysregulated in cancer, contributing to increased cell

migration and metastasis.

The Rho family of small GTPases, including RhoA, Racl, and Cdc42, cycle between an active
GTP-bound state and an inactive GDP-bound state. Phenylboronic acids are thought to
interfere with this cycle, leading to a downstream inhibition of effectors like Rho-associated
kinase (ROCK). This inhibition ultimately results in a reduction of actomyosin contractility and a

decrease in cancer cell motility.
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Proposed inhibition of the Rho GTPase signaling pathway by (3,5-Diphenylphenyl)boronic

acid.
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Applications in Drug Development and Research

The structural motif of (3,5-Diphenylphenyl)boronic acid makes it a valuable precursor for the
synthesis of terphenyl and triphenylene derivatives. These classes of compounds are explored
in various research areas, including:

e Medicinal Chemistry: As scaffolds for the design of novel therapeutic agents targeting a
range of diseases. The ability to readily introduce diverse substituents via the boronic acid
handle allows for the generation of libraries of compounds for screening.

» Materials Science: In the development of organic light-emitting diodes (OLEDSs), liquid
crystals, and other functional materials where the rigid, planar structure of terphenyls and
triphenylenes is advantageous.

o Supramolecular Chemistry: As components in the construction of complex, self-assembling
systems.

In conclusion, (3,5-Diphenylphenyl)boronic acid is a key synthetic intermediate with
significant potential in both pharmaceutical and materials science research. Its well-defined
structure and reactivity in cross-coupling reactions make it a valuable tool for the creation of
novel and complex molecular entities. Further investigation into its specific biological activities
and spectroscopic properties will undoubtedly expand its applications.

« To cite this document: BenchChem. [(3,5-Diphenylphenyl)boronic Acid: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145475#3-5-diphenylphenyl-boronic-acid-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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